molecular formula C14H19Cl2NO B5727480 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide

2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide

Cat. No. B5727480
M. Wt: 288.2 g/mol
InChI Key: YCDMIPMRRGONTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, commonly known as A771726, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. A771726 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and viral infections.

Mechanism of Action

A771726 exerts its pharmacological effects by inhibiting 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide by A771726 leads to a depletion of pyrimidine nucleotides, which results in the inhibition of DNA and RNA synthesis and cell proliferation.
Biochemical and Physiological Effects
A771726 has been shown to have a selective and potent inhibitory effect on 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, with minimal off-target effects. It has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines in vitro and in vivo. A771726 has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models. In addition, A771726 has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.

Advantages and Limitations for Lab Experiments

A771726 has several advantages for lab experiments, including its high potency and selectivity for 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, its well-established synthesis method, and its extensive characterization in preclinical studies. However, A771726 also has some limitations, including its relatively short half-life and its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research on A771726. One direction is the further investigation of its therapeutic potential in autoimmune disorders, cancer, and viral infections. Another direction is the development of more potent and selective 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide inhibitors based on the structure of A771726. Additionally, the elucidation of the crystal structure of 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide in complex with A771726 may provide insights into the mechanism of inhibition and facilitate the rational design of new inhibitors. Finally, the development of new formulations or delivery systems may overcome the limitations of A771726 in terms of its solubility and half-life, and enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of A771726 involves the reaction of 2,4-dichlorobenzoyl chloride with 1-isopropyl-2-methylpropylamine in the presence of a base, followed by the reaction with ammonia to form the final product. The synthesis process has been optimized to achieve high yield and purity of A771726.

Scientific Research Applications

A771726 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, by inhibiting the proliferation of T cells and reducing the production of pro-inflammatory cytokines. A771726 has also been investigated as a potential anticancer agent, as 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide is overexpressed in many cancer cells and is essential for their survival. In addition, A771726 has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.

properties

IUPAC Name

2,4-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c1-8(2)13(9(3)4)17-14(18)11-6-5-10(15)7-12(11)16/h5-9,13H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMIPMRRGONTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide

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